molecular formula C7H7BrINO B13436407 6-Bromo-3-iodo-2-methoxyaniline

6-Bromo-3-iodo-2-methoxyaniline

Cat. No.: B13436407
M. Wt: 327.94 g/mol
InChI Key: BIGCRESTMKUHLU-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-2-methoxyaniline is an organic compound with the molecular formula C7H7BrINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-2-methoxyaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 2-methoxyaniline. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to achieve selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-2-methoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

6-Bromo-3-iodo-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The presence of bromine, iodine, and methoxy groups can influence its reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, making it a compound of interest for further study.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methoxyaniline: Similar structure but lacks the iodine substituent.

    5-Bromo-2-methoxyaniline: Another isomer with bromine at a different position.

    2-Iodo-4-methoxyaniline: Similar structure but with different substitution pattern.

Uniqueness

6-Bromo-3-iodo-2-methoxyaniline is unique due to the specific combination of bromine, iodine, and methoxy groups on the aniline ring. This unique substitution pattern can result in distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H7BrINO

Molecular Weight

327.94 g/mol

IUPAC Name

6-bromo-3-iodo-2-methoxyaniline

InChI

InChI=1S/C7H7BrINO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,10H2,1H3

InChI Key

BIGCRESTMKUHLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1N)Br)I

Origin of Product

United States

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